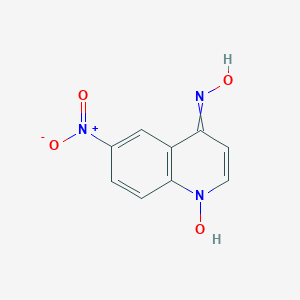
4-(Hydroxyamino)-6-nitroquinoline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxyamino)-6-nitroquinoline 1-oxide, commonly known as HANQ, is a synthetic compound that has been extensively used in scientific research for over five decades. HANQ is a potent mutagen and carcinogen that has been used to study DNA damage and repair mechanisms, as well as the effects of oxidative stress on cellular processes.
Wirkmechanismus
HANQ is activated through enzymatic reduction to form a reactive intermediate that can bind to DNA and cause damage. The mechanism of HANQ-induced DNA damage involves the formation of a covalent bond between the hydroxylamine group and the C8 position of guanine, leading to the formation of a stable adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and chromosomal aberrations.
Biochemical and Physiological Effects:
HANQ has been shown to induce oxidative stress and DNA damage in various cell types. It can also cause cell cycle arrest and apoptosis, leading to cell death. HANQ has been used to study the effects of DNA damage on cellular processes, such as DNA repair mechanisms and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
HANQ is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. It is relatively easy to synthesize and purify, making it a useful tool for researchers. However, HANQ is also highly toxic and carcinogenic, which limits its use in certain experiments. Additionally, the reactive intermediate formed during HANQ activation can react with other cellular components, leading to non-specific effects.
Zukünftige Richtungen
There are several future directions for HANQ research. One direction is to study the effects of HANQ-induced DNA damage on specific genes and pathways. Another direction is to develop new methods for detecting HANQ-induced DNA damage and adducts. Additionally, researchers can explore the use of HANQ as a therapeutic agent for cancer treatment, as it induces apoptosis in cancer cells. Finally, future studies can investigate the potential use of HANQ as a biomarker for oxidative stress and DNA damage in various diseases.
Synthesemethoden
HANQ can be synthesized through a multi-step process involving the reaction of 4-nitroquinoline-1-oxide with hydroxylamine. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
HANQ has been widely used in scientific research to study the mechanisms of DNA damage and repair. It is a potent mutagen that induces DNA adducts and base modifications, leading to mutations and chromosomal aberrations. HANQ has also been used to study the effects of oxidative stress on cellular processes, as it generates reactive oxygen species (ROS) that can cause cellular damage and apoptosis.
Eigenschaften
CAS-Nummer |
13442-15-4 |
|---|---|
Molekularformel |
C9H7N3O4 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H |
InChI-Schlüssel |
KRGQNZRSACEPDG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



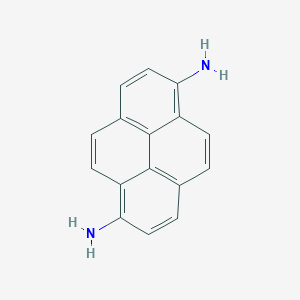
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)

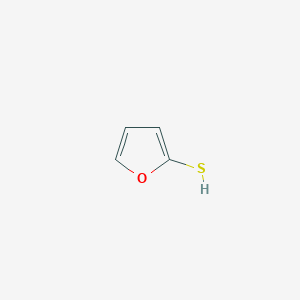
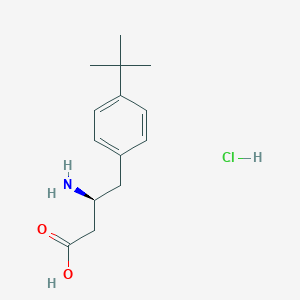


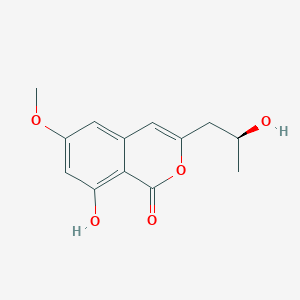
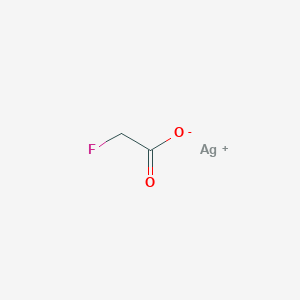


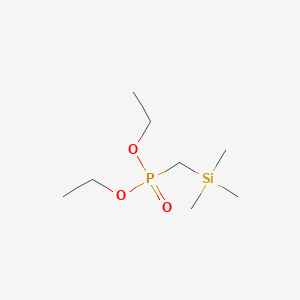
![1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-](/img/structure/B88558.png)